![molecular formula C9H4Br2O2S B2355138 2,3-Dibromo-1-benzothiophene-7-carboxylic acid CAS No. 1936122-47-2](/img/structure/B2355138.png)
2,3-Dibromo-1-benzothiophene-7-carboxylic acid
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Overview
Description
2,3-Dibromo-1-benzothiophene-7-carboxylic acid is an orally active, allosteric mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) inhibitor . It is a representative of a class of compounds known as selective estrogen receptor modulators (SERMs) that exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus .
Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-1-benzothiophene-7-carboxylic acid is represented by the InChI code1S/C9H4Br2O2S/c10-6-4-2-1-3-5 (9 (12)13)7 (4)14-8 (6)11/h1-3H, (H,12,13)
. The stability of its crystalline structure arises from O-H…O, C-H…O as well as S-H…O hydrogen bonding interactions . Physical And Chemical Properties Analysis
2,3-Dibromo-1-benzothiophene-7-carboxylic acid is a powder with a molecular weight of 336 . It has good solubility in common organic solvents such as ethanol, chloroform, and dimethylformamide .Scientific Research Applications
Crystal Structure and Computational Analysis
Benzothiophene-based compounds like 1-benzothiophene-2-carboxylic acid have shown a wide range of pharmacological activities, useful in treating various diseases with high therapeutic effectiveness. The crystal structure of a new polymorph of this compound was determined using laboratory X-ray powder diffraction data and DFT-D calculations. The structure featured a complex 3D arrangement with hydrogen-bonded dimers of molecules interacting through C–H⋯O hydrogen bonds to produce tapes further connected through π⋯π and edge-to-face C–H⋯π interactions (Dugarte-Dugarte et al., 2021).
Synthesis and Derivative Preparation
The synthesis of thieno[2,3-b][1]benzothiophen and thieno[3,2-b][1]benzothiophen derivatives involved various chemical treatments, including cyclization with iodine and bromination. These processes led to derivatives like thieno[2,3-b][1]benzothiophen-2-carboxylic acid and its 5-bromo-derivative, showcasing the chemical versatility of benzothiophene compounds (Chapman, Hughes & Scrowston, 1970).
Ruthenium-catalyzed Oxidative Vinylation
A study demonstrated the ruthenium-catalyzed oxidative vinylation of thiophene-2-carboxylic acids with alkenes. This process efficiently proceeds through directed C-H bond cleavage to give the corresponding 3-vinylated products, indicating potential applications in organic synthesis and chemical modifications of benzothiophene compounds (Ueyama et al., 2011).
Molecular Docking and Computational Studies
Computational analysis and molecular docking of 1-benzothiophene-2-carboxylic acid revealed insights into its molecular geometry, vibrational, pharmaceutical, and electronic properties. The studies showed the stability of its crystalline structure arising from various hydrogen bonding interactions, indicating its potential in pharmaceutical applications (Sagaama & Issaoui, 2020).
Safety and Hazards
The safety information for 2,3-Dibromo-1-benzothiophene-7-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Benzothiophene compounds, including 2,3-Dibromo-1-benzothiophene-7-carboxylic acid, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Mechanism of Action
Biochemical Pathways
Benzofuran compounds, which are structurally similar, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Result of Action
Given the biological activities of similar benzofuran compounds, it is possible that this compound may also exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,3-Dibromo-1-benzothiophene-7-carboxylic acid is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. For instance, the compound is a powder at room temperature , suggesting that it may be stable under normal storage conditions.
properties
IUPAC Name |
2,3-dibromo-1-benzothiophene-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2O2S/c10-6-4-2-1-3-5(9(12)13)7(4)14-8(6)11/h1-3H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKRNWRSHCECRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)SC(=C2Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-1-benzothiophene-7-carboxylic acid | |
CAS RN |
1936122-47-2 |
Source
|
Record name | 2,3-dibromo-1-benzothiophene-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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